molecular formula C14H14N4O B5009854 2-(N-phenyldiazenylanilino)acetamide

2-(N-phenyldiazenylanilino)acetamide

Cat. No.: B5009854
M. Wt: 254.29 g/mol
InChI Key: MUOWSAKIUIXZMW-UHFFFAOYSA-N
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Description

2-(N-Phenyldiazenylanilino)acetamide is a diazenyl-substituted acetamide derivative characterized by a central acetamide backbone linked to an anilino group and a phenyl-diazenyl moiety. The diazenyl (N=N) group is a critical structural feature, often associated with photochromic, redox-active, or coordination properties . This compound’s technical functionalities, such as solubility, stability, and biological activity, are influenced by its intramolecular interactions and substituent effects.

Properties

IUPAC Name

2-(N-phenyldiazenylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c15-14(19)11-18(13-9-5-2-6-10-13)17-16-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOWSAKIUIXZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NN(CC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-phenyldiazenylanilino)acetamide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by diazotization and coupling reactions. The general synthetic route can be summarized as follows:

  • Formation of Acetanilide: : Aniline reacts with acetic anhydride to form acetanilide. [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

  • Diazotization: : Acetanilide is treated with nitrous acid to form the diazonium salt. [ \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2^+\text{COCH}_3 + \text{H}_2\text{O} ]

  • Coupling Reaction: : The diazonium salt is then coupled with aniline to form 2-(N-phenyldiazenylanilino)acetamide. [ \text{C}_6\text{H}_5\text{N}_2^+\text{COCH}_3 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}_2\text{C}_6\text{H}_4\text{NHCOCH}_3 ]

Industrial Production Methods

Industrial production of 2-(N-phenyldiazenylanilino)acetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-phenyldiazenylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(N-phenyldiazenylanilino)acetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and dyes.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its analgesic and anti-inflammatory properties.

    Industry: Utilized in the production of rubber accelerators, stabilizers for cellulose esters, and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(N-phenyldiazenylanilino)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo redox reactions and form reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Acetamide Derivatives

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
2-(N-Phenyldiazenylanilino)acetamide Phenyl-diazenyl, anilino-acetamide Not reported Hypothesized photochromic properties
UCM765 (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) 3-Methoxyphenyl, ethyl linker ~298.34 g/mol MT2 receptor agonism, sleep modulation
UCM924 (N-{2-[(3-bromo-4-fluorophenyl)amino]ethyl}acetamide) 3-Bromo-4-fluorophenyl, ethyl linker ~375.20 g/mol Improved metabolic stability, anxiolytic activity
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) Chloro-methylphenoxy, triazole ~297.73 g/mol Synthetic auxin agonist, plant growth regulation
N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]phenyl}acetamide Cyano, nitro, diazenyl groups ~399.28 g/mol High crystallinity, materials science applications
Acetanilide (N-Phenylacetamide) Simple phenyl substitution 135.17 g/mol Dye intermediate, historical antipyretic

Key Observations:

Substituent Impact on Bioactivity: UCM765 and UCM924 demonstrate how halogenation (bromo, fluoro) and methoxy groups enhance metabolic stability and receptor selectivity. Their ethyl linker optimizes pharmacokinetics . In contrast, WH7’s phenoxy-triazole substitution directs its role as a plant growth regulator, highlighting substituent-driven functional specialization .

Diazenyl Group Contributions: The diazenyl group in 2-(N-phenyldiazenylanilino)acetamide and its nitro/cyano-substituted analog () may enable applications in optoelectronics or catalysis due to redox activity and conjugation effects .

Toxicity and Safety Profiles: Simple derivatives like Acetanilide exhibit known toxicity (e.g., methemoglobinemia), while newer analogs (e.g., UCM924) are designed to mitigate such risks through structural optimization . 2-Cyano-N-[(methylamino)carbonyl]acetamide () lacks thorough toxicological data, underscoring the need for substituent-specific safety evaluations .

Functional and Application-Based Comparisons

  • Pharmaceutical Applications: Melatonin derivatives (e.g., N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide, ) share the acetamide backbone but prioritize methoxy-indole substitutions for circadian rhythm regulation, unlike the diazenyl focus of the target compound .
  • Agrochemical Potential: WH7 and compound 602 () demonstrate acetamides’ versatility in agrochemistry, where phenoxy and pyridyl groups enhance herbicidal activity. The diazenyl group’s role in similar contexts remains unexplored .

Crystallinity and Material Properties

Diazenyl-containing acetamides (e.g., ) exhibit pronounced crystallinity due to hydrogen bonding and π-π stacking, which could be leveraged in solid-state electronics or sensors. In contrast, simpler analogs like Acetanilide lack such structural complexity, limiting their utility in advanced materials .

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